molecular formula C16H21Cl2N3O2.HCl B001130 Bendamustine hydrochloride CAS No. 3543-75-7

Bendamustine hydrochloride

Cat. No. B001130
CAS RN: 3543-75-7
M. Wt: 394.7 g/mol
InChI Key: ZHSKUOZOLHMKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bendamustine hydrochloride is a chemotherapeutic agent, initially synthesized in 1963, with a unique structure and multiple mechanisms of action. It is a derivative of nitrogen mustard and is chemically related to alkylating agents, specifically chlorambucil, with a benzene ring replaced by a 1-methyl-benzimidazole moiety. Bendamustine possesses three active moieties: an alkylating group, a benzimidazole ring that may act as a purine analog, and a butyric acid side chain, suggesting a complex mode of action including alkylating activity and potential antimetabolic properties (Gandhi, 2002).

Synthesis Analysis

Bendamustine hydrochloride's synthesis involves several key steps, including substitution, reduction, acylation, cyclization, alkylation, and finally salification. An innovative method for its synthesis has been developed, optimizing reaction conditions to increase yield and reduce production costs, indicating advancements in the synthetic approach to this compound (Gao Wen-le, 2014).

Molecular Structure Analysis

The molecular structure of bendamustine hydrochloride is characterized by its bifunctional nature, combining alkylator and antimetabolite activities. This dual functionality is crucial for its effectiveness in cancer treatment, offering a distinctive mechanism of action compared to other alkylating agents. The compound’s structure, particularly the presence of a benzimidazole ring and a butyric acid side chain, contributes to its unique pharmacological profile (Definitions, 2020).

Chemical Reactions and Properties

Bendamustine hydrochloride undergoes extensive metabolic processing, including oxidative and hydrolytic dehalogenation, oxidation, and conjugation reactions, leading to various metabolites. These metabolic pathways highlight the compound's complexity and the body's efforts to detoxify and excrete it. The identification of these metabolites provides insights into the drug's biotransformation and potential interactions within the body (Chovan et al., 2007).

Physical Properties Analysis

The physical properties of bendamustine hydrochloride, including its crystal structure and thermal behavior, have been extensively studied, revealing multiple polymorphic forms. These studies are crucial for understanding the compound's stability, solubility, and formulation strategies. For instance, polymorphic form I has been identified as the most stable under thermodynamic terms, though sensitive to humidity conditions (Gaztañaga, Baggio, & Vega, 2019).

Chemical Properties Analysis

The chemical stability of bendamustine hydrochloride, particularly when immobilized onto biodegradable polymer carriers, has been shown to improve, indicating potential for novel drug delivery systems. These findings suggest that modifying the drug's environment can enhance its stability, a crucial aspect for developing more effective and safer pharmaceutical formulations (Pencheva et al., 2008).

Safety And Hazards

Bendamustine is toxic if swallowed and is suspected of causing genetic defects and cancer. It may damage fertility or the unborn child and may cause damage to organs . Side effects include low blood cell counts, infections, infusion reactions, anaphylaxis, tumor lysis syndrome, skin reactions, and other cancers .

Future Directions

Bendamustine has demonstrated significant efficacy in patients with indolent lymphomas and chronic lymphocytic leukemia (CLL), including in patients with disease refractory to conventional alkylating agents and rituximab. The toxicity profile of bendamustine is also superior to that of conventional alkylating agents . Ongoing and planned studies are evaluating new strategies in which bendamustine is being combined with existing agents and with novel therapies to optimize use in different clinical settings .

properties

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSKUOZOLHMKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16506-27-7 (Parent)
Record name Bendamustine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40188912
Record name Bendamustine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bendamustine hydrochloride

CAS RN

3543-75-7
Record name Bendamustine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3543-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bendamustine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendamustine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bendamustine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENDAMUSTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981Y8SX18M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-{5-[Bis-(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester (4 g), is added to a mixture of water (13.6 mL) and concentrated hydrochloric acid (5.4 mL) in a round bottom flask. The mixture is heated to 40-45° C., maintained for 8 hours. Cooled the reaction mass to 25-30° C., stirred for 90 minutes, filtered, washed with water (12 mL), and dried under vacuum of 500-600 mm of Hg at 29° C. for 3 hours to give bendamustine hydrochloride. Yield: 2.7 g (75%).
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
13.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bendamustine hydrochloride
Reactant of Route 2
Bendamustine hydrochloride
Reactant of Route 3
Bendamustine hydrochloride
Reactant of Route 4
Bendamustine hydrochloride
Reactant of Route 5
Bendamustine hydrochloride
Reactant of Route 6
Reactant of Route 6
Bendamustine hydrochloride

Citations

For This Compound
1,540
Citations
D Strumberg, A Harstrick, K Doll, B Hoffmann… - Anti-cancer …, 1996 - europepmc.org
… when bendamustine hydrochloride was compared with cisplatin. Bendamustine hydrochloride … for bendamustine hydrochloride in the cell lines. When given at equitoxic concentrations, …
Number of citations: 186 europepmc.org
J Teichert, F Baumann, Q Chao, C Franklin… - Cancer chemotherapy …, 2007 - Springer
Purpose The metabolism of bendamustine (BM) hydrochloride, a bifunctional alkylator containing a heterocyclic ring, was investigated in vitro and in vivo for identification of …
Number of citations: 95 link.springer.com
I Pencheva, A Bogomilova, N Koseva… - … of pharmaceutical and …, 2008 - Elsevier
… We undertook the present study on the immobilization of bendamustine hydrochloride onto water soluble polymer carriers as an alternative approach to improve drug stability in an …
Number of citations: 48 www.sciencedirect.com
M Rasschaert, D Schrijvers, J Van den Brande… - British journal of …, 2007 - nature.com
The aim of the study was to determine the maximum tolerated dose (MTD), the dose limiting toxicity (DLT), and the pharmacokinetic profile (P k) of bendamustine (BM) on a day 1 and 2 …
Number of citations: 56 www.nature.com
M Rasschaert, D Schrijvers, J Van den Brande… - Anti-cancer …, 2007 - journals.lww.com
… Bendamustine hydrochloride was … of bendamustine hydrochloride and its metabolites were assessed in 15 patients. Mean pharmacokinetic parameters of bendamustine hydrochloride …
Number of citations: 52 journals.lww.com
MJ Gordon, LD Lewis, JR Brown… - Expert Review of …, 2017 - Taylor & Francis
… A phase I study of bendamustine hydrochloride administered once every 3 weeks in … A phase I study of bendamustine hydrochloride administered day 1+2 every 3 weeks in patients with …
Number of citations: 10 www.tandfonline.com
J Chen, K Przyuski, R Roemmele, RP Bakale - 2011 - ACS Publications
… leading to a new and efficient route to bendamustine hydrochloride, 1, the active ingredient in … successfully demonstrated to prepare kilogram quantities of bendamustine hydrochloride. …
Number of citations: 19 pubs.acs.org
MM Annapurna, S Pavani, S Anusha… - Journal of Chemical …, 2012 - researchgate.net
… Bendamustine hydrochloride is an active nitrogen mustard … the determination of Bendamustine hydrochloride in pharmaceutical … for the determination of Bendamustine hydrochloride in …
Number of citations: 9 www.researchgate.net
M Ogura, T Uchida, M Taniwaki, K Ando… - Cancer …, 2010 - Wiley Online Library
Bendamustine is a cytotoxic agent with a novel mechanism of action. This phase I, dose‐escalation study evaluated the safety, tolerability, efficacy, and pharmacokinetics of …
Number of citations: 52 onlinelibrary.wiley.com
M Mathrusri Annapurna, B Venkatesh… - Research Journal of …, 2012 - researchgate.net
… The proposed method offers high sensitivity and bendamustine hydrochloride can be detected accurately. In all the cases, the bendamustine hydrochloride peak was well separated …
Number of citations: 8 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.